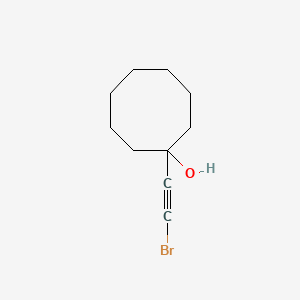
Cyclooctanol, 1-(2-bromoethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctanol, 1-(2-bromoethynyl)- is a chemical compound with the molecular formula C10H15BrO It is a derivative of cyclooctanol, where a bromoethynyl group is attached to the cyclooctane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanol, 1-(2-bromoethynyl)- typically involves the reaction of cyclooctanol with a bromoethynylating agent. One common method is the electrochemical synthesis, where cyclopropanols react with magnesium halides to form 2-bromoethyl ketones. This reaction proceeds with high regioselectivity and without epimerization of the α-stereocenter .
Industrial Production Methods
Industrial production of Cyclooctanol, 1-(2-bromoethynyl)- may involve large-scale electrochemical processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of nickel or copper catalysts is common in these processes to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctanol, 1-(2-bromoethynyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the bromoethynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include cyclooctanone, cyclooctanol derivatives, and various substituted cyclooctane compounds .
Applications De Recherche Scientifique
Cyclooctanol, 1-(2-bromoethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclooctanol, 1-(2-bromoethynyl)- involves its interaction with molecular targets through its bromoethynyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctanol: A simple cyclic alcohol with a hydroxyl group attached to the cyclooctane ring.
Cyclooctanone: The ketone derivative of cyclooctanol.
2-Bromoethyl Ketones: Compounds with a bromoethynyl group attached to a ketone.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
99173-94-1 |
|---|---|
Formule moléculaire |
C10H15BrO |
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
1-(2-bromoethynyl)cyclooctan-1-ol |
InChI |
InChI=1S/C10H15BrO/c11-9-8-10(12)6-4-2-1-3-5-7-10/h12H,1-7H2 |
Clé InChI |
IOQRRJOJNOJTFY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)(C#CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


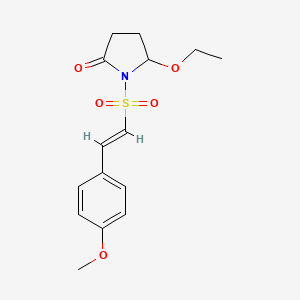


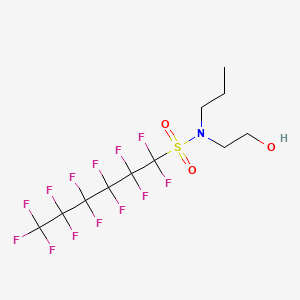
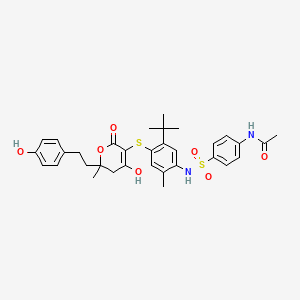
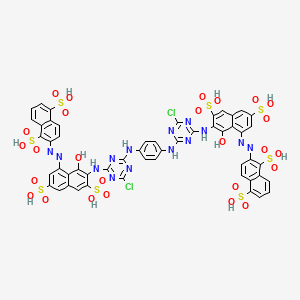
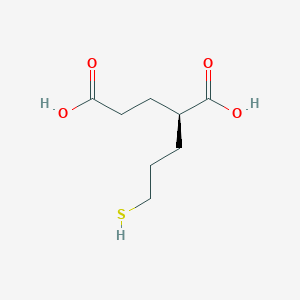

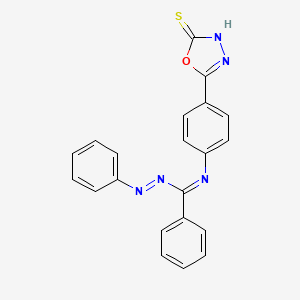
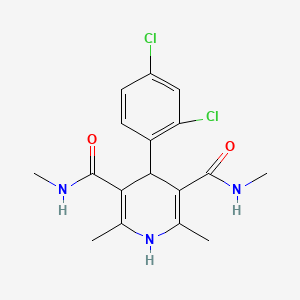

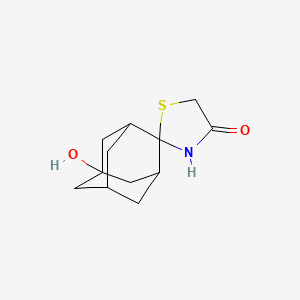
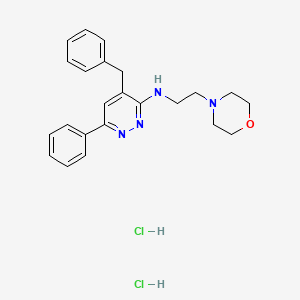
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
